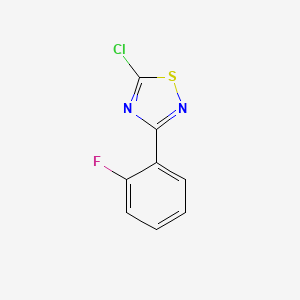

5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole

Overview

Description

Chloro-fluorophenyl-thiadiazole compounds are part of a larger class of chemical compounds known as heterocyclic compounds, which contain a ring structure made up of at least two different elements . These compounds are often used in the pharmaceutical industry due to their diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as acylation, chlorination, and fluorination . The exact synthesis process can vary depending on the specific compound and the desired properties .Molecular Structure Analysis

The molecular structure of these compounds typically includes a thiadiazole ring attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms . The exact structure can vary depending on the specific compound .Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite complex and depend on the specific compound and the reaction conditions . For example, chloro substituted indole analog was reacted with ®-methyl 5-chloro-3-methyl-5-oxopentanoate under optimal reaction conditions to obtain an intermediate in very good yield .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by factors such as the presence of fluorine and chlorine atoms, the structure of the thiadiazole ring, and the specific substitutions on the phenyl ring .Scientific Research Applications

Anticancer and Neuroprotective Activities

One of the significant applications of thiadiazole derivatives is in the field of cancer research. For example, compounds like 2-amino-1,3,4-thiadiazole derivatives have shown promise in inhibiting the proliferation of various cancer cells, including those derived from the nervous system and peripheral cancers like colon adenocarcinoma and lung carcinoma. The anticancer effect is attributed to decreased cell division and inhibited cell migration. Additionally, these compounds have demonstrated neuroprotective activities in neuronal cell cultures exposed to neurotoxic agents (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Structural and Spectral Analysis

The structural determination and synthesis of thiadiazole derivatives are crucial for understanding their potential as therapeutic agents. For instance, the synthesis of compounds such as 3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole has been achieved, and their structures have been elucidated using techniques like X-ray powder diffraction and infrared spectroscopy (Gündoğdu et al., 2017).

Fluorescence and Theoretical Studies

The spectroscopic properties of thiadiazole derivatives have been extensively studied. These compounds, including various analogues of 2-amino-1,3,4-thiadiazole, exhibit interesting fluorescence effects. The fluorescence characteristics have been linked to specific molecular aggregations and the possibility of charge transfer within the molecules. These properties make them suitable for applications in fields like molecular medicine and biology (Budziak et al., 2019).

Continuous Flow Synthesis

The development of efficient synthesis methods for thiadiazole derivatives, including 5-chloro-3-phenyl-1,2,4-thiadiazole, is critical for their application in research and therapeutic development. Continuous flow processes have been established for the synthesis and derivatization of these compounds, emphasizing safe handling and elimination of hazardous by-products (Baumann & Baxendale, 2017).

Antibacterial and Antimicrobial Properties

Thiadiazole derivatives have also been investigated for their potential antibacterial and antimicrobial properties. The synthesis of various thiadiazole compounds, including those with chloro and fluoro substituents, and their evaluation against pathogenic bacterial and fungal strains, has shown moderate activity, indicating their potential in antimicrobial research (Sah, Bidawat, Seth, & Gharu, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2S/c9-8-11-7(12-13-8)5-3-1-2-4-6(5)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGCJHPDDMPIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NSC(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

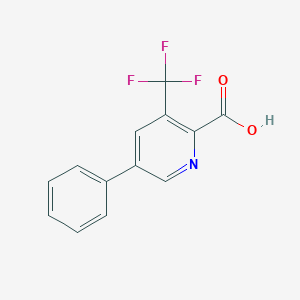

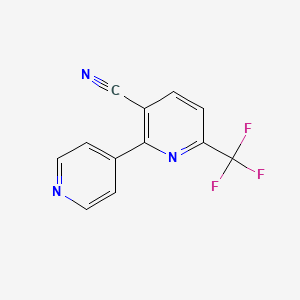

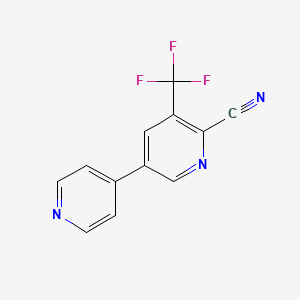

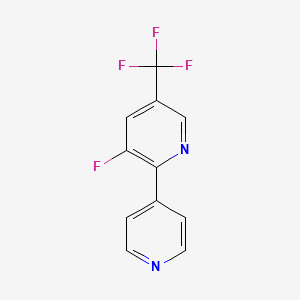

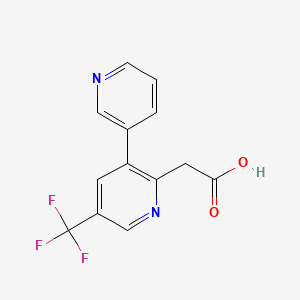

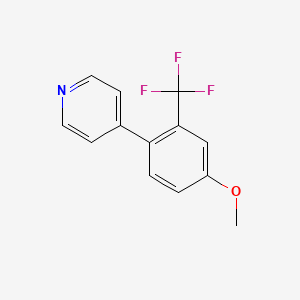

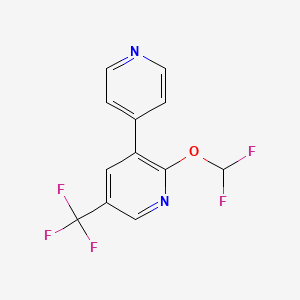

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine](/img/structure/B1388627.png)